molecular formula C18H19N3O4S B7160884 N-imidazo[1,2-a]pyridin-6-yl-5-methylsulfonyl-2-propan-2-yloxybenzamide

N-imidazo[1,2-a]pyridin-6-yl-5-methylsulfonyl-2-propan-2-yloxybenzamide

Cat. No.: B7160884
M. Wt: 373.4 g/mol
InChI Key: HWSPBENZUPHCAF-UHFFFAOYSA-N
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Description

N-imidazo[1,2-a]pyridin-6-yl-5-methylsulfonyl-2-propan-2-yloxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

N-imidazo[1,2-a]pyridin-6-yl-5-methylsulfonyl-2-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-12(2)25-16-6-5-14(26(3,23)24)10-15(16)18(22)20-13-4-7-17-19-8-9-21(17)11-13/h4-12H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSPBENZUPHCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NC2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-imidazo[1,2-a]pyridin-6-yl-5-methylsulfonyl-2-propan-2-yloxybenzamide typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving 2-aminopyridine and suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the methylsulfonyl group: This step often involves sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the propan-2-yloxy group: This can be done through etherification reactions using propan-2-ol and a suitable leaving group like tosyl chloride.

    Final coupling with benzamide: This step may involve amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-imidazo[1,2-a]pyridin-6-yl-5-methylsulfonyl-2-propan-2-yloxybenzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-imidazo[1,2-a]pyridin-6-yl-5-methylsulfonyl-2-propan-2-yloxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-imidazo[1,2-a]pyridin-6-yl-5-methylsulfonyl-2-propan-2-yloxybenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A simpler analog with similar core structure but lacking the additional functional groups.

    Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.

    Benzimidazole: Contains a fused benzene and imidazole ring, offering different biological properties.

Uniqueness

N-imidazo[1,2-a]pyridin-6-yl-5-methylsulfonyl-2-propan-2-yloxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

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